Methyl red hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

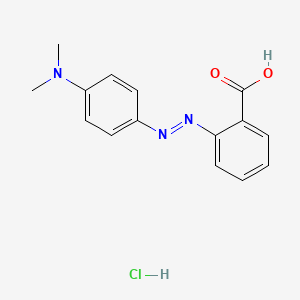

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2.ClH/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h3-10H,1-2H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTWKXAVJAHRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63451-28-5 | |

| Record name | Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63451-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl red hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063451285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[4-(dimethylamino)phenyl]azo]benzoic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL RED HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFA0W63690 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemistry of Color: A Technical Guide to the Mechanism of Action of Methyl Red Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl red hydrochloride is a versatile azo dye widely recognized for its application as a pH indicator in various scientific disciplines, including analytical chemistry and microbiology. Its distinct color transition from red in acidic solutions to yellow in alkaline solutions provides a clear visual endpoint for titrations and a qualitative measure of acid production by microorganisms. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supplemented with quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles and workflows.

Core Mechanism of Action: A Tale of Two Tautomers

The functionality of Methyl red as a pH indicator is intrinsically linked to its molecular structure and the principle of tautomerism. Methyl red, chemically known as 2-((4-(dimethylamino)phenyl)azo)benzoic acid, exists in different structural forms depending on the hydrogen ion concentration (pH) of the solution.[1][2] The hydrochloride salt enhances its solubility in aqueous media.

The color change is a direct consequence of a shift in the tautomeric equilibrium of the protonated form of the molecule. In acidic conditions (pH below 4.4), the molecule is protonated. This protonation can occur at two sites: the nitrogen atom of the azo group (forming an azonium ion ) or the nitrogen atom of the dimethylamino group (forming an ammonium ion ). These two forms exist in equilibrium. The protonated form, predominantly the azonium tautomer, possesses a quinonoid structure, which is responsible for the characteristic red color.[1][3] This structure allows for extensive delocalization of electrons across the molecule, leading to the absorption of light in the green region of the visible spectrum, and thus appearing red to the human eye.[4]

As the pH of the solution increases (becomes more alkaline, above 6.2), the molecule loses a proton. The deprotonated form is yellow.[1][5] In this state, the quinonoid structure is disrupted, leading to a change in the electronic configuration and a shift in the absorption spectrum towards the violet region, resulting in the observed yellow color.[4] The transition between the red and yellow forms occurs over a pH range of 4.4 to 6.2, appearing orange in the intermediate range.[1][2]

The overall mechanism can be visualized as a signaling pathway where the input (change in pH) triggers a structural rearrangement (shift in tautomeric equilibrium), resulting in a detectable output (color change).

Quantitative Data

The physicochemical properties of this compound are crucial for its application as a precise indicator. The following table summarizes key quantitative data.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₁₅N₃O₂·HCl | [6] |

| Molecular Weight | 305.77 g/mol | [7] |

| pKa | 5.1 | [1] |

| pH Transition Range | 4.4 (red) – 6.2 (yellow) | [1][2] |

| Molar Absorptivity (Acidic Form at 524 nm) | 44,640 M⁻¹cm⁻¹ | [8] |

| Molar Absorptivity (Acidic Form at 425 nm) | 3,860 M⁻¹cm⁻¹ | [8] |

| Molar Absorptivity (Basic Form at 524 nm) | 740 M⁻¹cm⁻¹ | [8] |

| Molar Absorptivity (Basic Form at 425 nm) | 18,530 M⁻¹cm⁻¹ | [8] |

| UV-Vis λmax (Acidic Form) | ~520 nm | [9][10] |

| UV-Vis λmax (Basic Form) | ~435 nm | [9][10] |

Experimental Protocols

Acid-Base Titration using Methyl Red Indicator

This protocol outlines the use of Methyl red for the titration of a weak base with a strong acid.

Objective: To determine the concentration of an unknown weak base solution.

Materials:

-

Burette (50 mL)

-

Erlenmeyer flask (250 mL)

-

Pipette (25 mL)

-

Standardized strong acid solution (e.g., 0.1 M HCl)

-

Unknown weak base solution (e.g., ammonia)

-

Methyl red indicator solution (0.1% in ethanol)

-

Distilled water

Procedure:

-

Rinse the burette with the standardized strong acid solution and then fill it. Record the initial volume.

-

Pipette a known volume (e.g., 25 mL) of the unknown weak base solution into the Erlenmeyer flask.

-

Add 2-3 drops of Methyl red indicator solution to the flask. The solution should turn yellow.[11]

-

Slowly add the strong acid from the burette to the weak base solution while constantly swirling the flask.[7]

-

Continue the titration until the color of the solution changes from yellow to a persistent red. This is the endpoint.

-

Record the final volume of the acid from the burette.

-

Repeat the titration at least two more times for accuracy.

-

Calculate the concentration of the unknown weak base using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the acid, and M₂ and V₂ are the molarity and volume of the base.

References

- 1. Methyl red - Wikipedia [en.wikipedia.org]

- 2. chemicals.co.uk [chemicals.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. ck12.org [ck12.org]

- 6. microbiologyclass.net [microbiologyclass.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Solved The molar absorptivities for methyl red in its acid | Chegg.com [chegg.com]

- 9. researchgate.net [researchgate.net]

- 10. uv-visible light absorption spectrum of methyl red and methyl orange in acid or alkaline solution spectra of titration indicators Doc Brown's chemistry revision notes [docbrown.info]

- 11. gspchem.com [gspchem.com]

pKa value and pH range of Methyl red hydrochloride

An in-depth technical guide to the pKa and pH range of Methyl Red Hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document provides core data, detailed experimental methodologies, and visual diagrams to elucidate the principles and applications of this widely used pH indicator.

Core Properties of Methyl Red

Methyl Red is an azo dye that functions as a pH indicator, changing color in response to the hydrogen ion concentration in a solution.[1][2] It is commonly supplied as a free acid or as its hydrochloride salt, this compound (CAS 63451-28-5), which is the salt formed from the reaction of Methyl Red with hydrochloric acid.[3] For practical purposes as a pH indicator, their operational characteristics are identical as the active indicating molecule is the same.

Quantitative Data Summary

The key physicochemical properties of Methyl Red are summarized in the table below. These values are critical for its application in titrations and microbiological assays.

| Parameter | Value | Reference(s) |

| pKa | ~5.1 | [4] |

| 4.95 (at 25°C) | [5][6] | |

| pH Indicator Range | 4.4 – 6.2 | [1][4][7] |

| 4.2 – 6.2 | [8] | |

| Color in Acid (pH < 4.4) | Red | [4][7] |

| Color in Transition (pH 4.4 - 6.2) | Orange | [4][7] |

| Color in Base (pH > 6.2) | Yellow | [4][7] |

| Chemical Formula | C₁₅H₁₅N₃O₂ | [1][9][10] |

| Molecular Weight | 269.30 g/mol | [9][10] |

Principle of Color Change

The function of Methyl Red as a pH indicator is rooted in its molecular structure. It is a weak acid that can be represented as HIn. In solution, it establishes an equilibrium between its protonated (acidic) form and its deprotonated (basic or conjugate base) form.

HIn (Red) ⇌ H⁺ + In⁻ (Yellow)

The color change is a direct result of a structural rearrangement upon protonation or deprotonation.

-

In Acidic Solution (Low pH): At a pH below 4.4, the equilibrium shifts to the left. The molecule is predominantly in its protonated form (HIn). Protonation of a nitrogen atom in the central azo group (-N=N-) leads to a resonance-stabilized quinone/hydrazone structure, which appears red.[4][11]

-

In Basic Solution (High pH): At a pH above 6.2, the equilibrium shifts to the right. The molecule is primarily in its deprotonated, anionic form (In⁻), which is yellow.[11]

The pKa is the pH at which the concentrations of the acidic (HIn) and basic (In⁻) forms are equal. At this point, the solution exhibits an intermediate orange color.[4]

Experimental Protocol: Spectrophotometric pKa Determination

The pKa of a pH indicator like Methyl Red can be accurately determined using UV-Visible spectrophotometry. This method relies on the fact that the protonated (HIn) and deprotonated (In⁻) forms have distinct absorption spectra.[12] The Henderson-Hasselbalch equation is applied to absorbance data to calculate the pKa.

Materials and Reagents

-

Methyl Red indicator stock solution (e.g., 0.1% in ethanol)

-

UV-Vis Spectrophotometer

-

pH meter, calibrated

-

Series of buffer solutions with known pH values spanning the range of ~4.0 to ~7.0 (e.g., acetate (B1210297) or phosphate (B84403) buffers)

-

Strongly acidic solution (e.g., 0.1 M HCl)

-

Strongly basic solution (e.g., 0.1 M NaOH)

-

Volumetric flasks and pipettes

Methodology

-

Determine Maximum Absorbance Wavelengths (λmax):

-

Prepare a highly acidic solution of Methyl Red by adding a small, precise volume of the stock solution to the 0.1 M HCl. This ensures the indicator is almost exclusively in the HIn (red) form.

-

Prepare a highly basic solution by adding the same volume of stock solution to 0.1 M NaOH to convert the indicator entirely to the In⁻ (yellow) form.

-

Scan both solutions across the visible spectrum (e.g., 400-700 nm) to determine the λmax for both the acidic (HIn) and basic (In⁻) forms.[13]

-

-

Prepare Buffered Indicator Solutions:

-

Prepare a series of solutions by adding a constant, identical volume of the Methyl Red stock solution to volumetric flasks containing the different pH buffers.[13]

-

Ensure the final concentration of the indicator is the same in all flasks.

-

Measure and record the precise pH of each final buffered solution using a calibrated pH meter.

-

-

Measure Absorbance:

-

Set the spectrophotometer to the λmax determined for the basic form (In⁻).

-

Measure the absorbance of each buffered solution at this wavelength. Also measure the absorbance of the fully acidic (Aa) and fully basic (Ab) solutions prepared in Step 1.[14]

-

-

Calculate pKa:

-

The Henderson-Hasselbalch equation for an indicator is: pKa = pH + log([HIn]/[In⁻])

-

Assuming Beer's Law is obeyed, the ratio of the concentrations can be determined from the absorbance values: [In⁻]/[HIn] = (A - Aa) / (Ab - A) Where:

-

A is the absorbance of a given buffer/indicator mixture.

-

Aa is the absorbance of the fully acidic indicator solution.

-

Ab is the absorbance of the fully basic indicator solution.

-

-

Calculate the pKa for each buffered solution. The average of these values gives the experimental pKa. Alternatively, plotting log([In⁻]/[HIn]) versus pH yields a straight line where the x-intercept (where log ratio = 0) is the pKa.[13]

-

Applications in Research and Development

-

Acid-Base Titrations: Methyl Red is ideal for titrating weak bases with strong acids, where the equivalence point falls within its pH transition range.[2]

-

Microbiology: It is famously used in the Methyl Red (MR) test to identify enteric bacteria that produce stable acids through mixed-acid fermentation of glucose. A positive test (red color) indicates a pH drop to 4.4 or below.[1][4]

-

Buffer System Characterization: Its sharp color transition makes it a reliable visual tool for evaluating the pH of mildly acidic buffer systems.[8]

References

- 1. chemicals.co.uk [chemicals.co.uk]

- 2. gspchem.com [gspchem.com]

- 3. dawnscientific.com [dawnscientific.com]

- 4. Methyl red - Wikipedia [en.wikipedia.org]

- 5. Methyl Red CAS#: 493-52-7 [m.chemicalbook.com]

- 6. Methyl red [chembk.com]

- 7. ck12.org [ck12.org]

- 8. Methyl Red Indicator 0.02% [rmreagents.com]

- 9. Methyl red [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. egyankosh.ac.in [egyankosh.ac.in]

- 13. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 14. ulm.edu [ulm.edu]

Spectrophotometric Analysis of Methyl Red Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric analysis of Methyl Red Hydrochloride, a versatile pH indicator dye. This document details the core principles, experimental protocols, and data interpretation relevant to its application in research and pharmaceutical development.

Introduction to this compound and Spectrophotometry

This compound is the salt form of methyl red, an azo dye that functions as a pH indicator.[1][2] Its distinct color change from red in acidic solutions to yellow in basic solutions makes it a valuable tool in various analytical applications, including titrations and microbiological assays.[1][2] Spectrophotometry is a quantitative analytical technique that measures the absorption of light by a chemical substance. By measuring the intensity of light that passes through a sample, it is possible to determine the concentration of the absorbing substance, based on the Beer-Lambert law.

Chemical and Physical Properties

This compound is a dark red crystalline powder.[3] Key chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 63451-28-5 |

| Molecular Formula | C15H16ClN3O2 |

| Molecular Weight | 305.76 g/mol |

| pH Transition Range | 4.4 (red) – 6.2 (yellow) |

| pKa | Approximately 5.1 |

Spectral Characteristics

The spectrophotometric analysis of this compound is based on its pH-dependent absorption of light. The acidic form (HMR) and the basic form (MR-) exhibit maximum absorbance (λmax) at different wavelengths.

Absorption Maxima

The absorption maxima of the acidic and basic forms of Methyl Red are crucial for quantitative analysis. These values can be determined by preparing solutions of this compound at highly acidic (e.g., pH < 2) and highly basic (e.g., pH > 10) conditions and scanning their absorbance across a range of wavelengths (typically 350-600 nm).

| Form | pH Condition | Color | λmax |

| Acidic (HMR) | < 4.4 | Red | ~520 nm[4][5] |

| Basic (MR-) | > 6.2 | Yellow | ~435 nm[5] |

| Isobestic Point | - | - | ~460 nm[4] |

Note: The exact λmax can vary slightly depending on the solvent and the specific instrumentation used.

Molar Absorptivity

Experimental Protocols

Spectrophotometric Determination of the pKa of this compound

This experiment utilizes spectrophotometry to determine the acid dissociation constant (pKa) of Methyl Red.

Materials:

-

This compound

-

Spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

-

Buffer solutions covering a pH range from approximately 3 to 7

-

0.1 M HCl solution

-

0.1 M NaOH solution

-

Distilled or deionized water

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., 50% ethanol/water).

-

Determination of λmax:

-

Prepare a highly acidic solution by diluting the stock solution in 0.1 M HCl (pH ≈ 1).

-

Prepare a highly basic solution by diluting the stock solution in 0.1 M NaOH (pH ≈ 13).

-

Scan the absorbance of both solutions from approximately 350 nm to 600 nm to determine the λmax for the acidic (HMR) and basic (MR⁻) forms, respectively.

-

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from approximately 3 to 7.

-

Preparation of Test Solutions: For each buffer solution, add a precise volume of the this compound stock solution to a volumetric flask and dilute to the mark with the respective buffer. The final concentration of the indicator should be the same in all test solutions.

-

Spectrophotometric Measurements:

-

Measure the absorbance of each test solution at the λmax determined for the acidic form (λ_HMR).

-

Measure the absorbance of each test solution at the λmax determined for the basic form (λ_MR-).

-

Measure the absorbance of the highly acidic and highly basic solutions at both λ_HMR and λ_MR-.

-

-

Data Analysis:

-

The pKa can be determined using the Henderson-Hasselbalch equation: pKa = pH + log([HMR]/[MR⁻])

-

The ratio of the concentrations of the acidic and basic forms ([HMR]/[MR⁻]) can be calculated from the absorbance measurements using simultaneous equations derived from the Beer-Lambert law.

-

Visualizations

Chemical Equilibrium of this compound

The following diagram illustrates the pH-dependent equilibrium between the acidic (HMR) and basic (MR⁻) forms of Methyl Red.

Caption: Chemical equilibrium of Methyl Red.

Experimental Workflow for pKa Determination

The workflow for the spectrophotometric determination of the pKa of this compound is outlined below.

Caption: Experimental workflow for pKa determination.

References

- 1. egyankosh.ac.in [egyankosh.ac.in]

- 2. gspchem.com [gspchem.com]

- 3. Methyl red - Wikipedia [en.wikipedia.org]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. uv-visible light absorption spectrum of methyl red and methyl orange in acid or alkaline solution spectra of titration indicators Doc Brown's chemistry revision notes [docbrown.info]

- 6. Solved The molar absorptivities for methyl red in its acid | Chegg.com [chegg.com]

Molar Extinction Coefficient of Methyl Red Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of Methyl red hydrochloride, a critical parameter for researchers utilizing this pH indicator in various applications, including analytical chemistry and cell biology. This document details the pH-dependent spectral properties of this compound, presents a standardized experimental protocol for its determination, and outlines the underlying chemical principles.

Core Concepts: The Molar Extinction Coefficient

The molar extinction coefficient (ε), also known as molar absorptivity, is an intrinsic property of a substance that quantifies its ability to absorb light at a specific wavelength. It is a crucial parameter in quantitative spectrophotometry, governed by the Beer-Lambert Law:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the analyte (mol·L⁻¹)

A higher molar extinction coefficient indicates that the substance is more effective at absorbing light at that particular wavelength.

pH-Dependent Spectral Properties of this compound

Methyl red is a pH indicator that exhibits distinct color changes due to alterations in its chemical structure in response to varying hydrogen ion concentrations. This change in structure directly impacts its light-absorbing properties and, consequently, its molar extinction coefficient. The hydrochloride salt of Methyl red is typically used to prepare aqueous solutions.

The primary equilibrium for Methyl red involves the protonated (acidic) form (HMR) and the deprotonated (basic) form (MR⁻). The acidic form is red, while the basic form is yellow.[1][2] The transition between these forms occurs in the pH range of 4.4 to 6.2.[1][2]

The absorption spectrum of this compound is therefore highly dependent on the pH of the solution. In acidic solutions (pH < 4.4), the protonated form (HMR) predominates, exhibiting a maximum absorption (λmax) in the range of 520-528 nm.[3][4][5][6][7] In basic solutions (pH > 6.2), the deprotonated form (MR⁻) is the major species, with a λmax around 430-438 nm.[3][4][8] An isosbestic point, where the molar absorptivity of the acidic and basic forms are equal, has been observed between 462 and 465 nm.[7]

Quantitative Data Summary

The following table summarizes the molar extinction coefficient and related spectral properties of this compound under different conditions. It is important to note that values can be influenced by the specific solvent and buffer systems used.

| pH | Form | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Solvent/Conditions |

| < 4.4 | HMR | 521 | ~57,544 | Methanol-0.4 N HCl |

| 4.2 | HMR | 523 - 528 | > 33,630 (calculated from absorptivity >1100) | Aqueous Buffer |

| > 6.2 | MR⁻ | 430 - 434 | > 18,947 (calculated from absorptivity >620) | Aqueous Buffer |

| 2 | HMR | ~520 | Not explicitly stated | Aqueous HCl |

| 9 | MR⁻ | ~435 | Not explicitly stated | Aqueous basic solution |

Note: The molar extinction coefficient for pH 4.2 and >6.2 were estimated from the provided absorptivity values (1%/1cm) and the molecular weight of this compound (305.77 g/mol )[4]. The value for pH < 4.4 was calculated from the provided log E of 4.76[9].

Experimental Protocol for Determining the Molar Extinction Coefficient

This section outlines a detailed methodology for the experimental determination of the molar extinction coefficient of this compound.

Materials and Instruments

-

This compound (CAS 63451-28-5)[1]

-

Spectrophotometer (UV-Visible)

-

Calibrated pH meter

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Cuvettes (quartz or glass, 1 cm path length)

-

Analytical balance

-

Reagents for buffer preparation (e.g., hydrochloric acid, sodium acetate, sodium phosphate)[10][11]

-

Distilled or deionized water

Preparation of Solutions

-

Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (e.g., 95% ethanol) in a volumetric flask to prepare a concentrated stock solution.[10]

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the acidic and basic ranges of Methyl red (e.g., pH 2, 4, 5, 6, 8, 10).

-

Working Solutions: Prepare a series of dilutions of the this compound stock solution in the prepared buffer solutions. The final concentrations should yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Spectrophotometric Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength for measurement.

-

Blank Measurement: Fill a cuvette with the appropriate buffer solution (without this compound) and use it to zero the spectrophotometer.

-

Sample Measurement: Measure the absorbance of each working solution at the selected wavelength. Ensure that the cuvette is clean and properly aligned in the sample holder for each measurement.

-

Wavelength Scan: To determine the λmax, perform a wavelength scan over the visible range (e.g., 350-700 nm) for solutions at a low pH (e.g., 2) and a high pH (e.g., 9).[5]

Data Analysis

-

Verification of Beer-Lambert Law: Plot a graph of absorbance versus concentration for each pH value. A linear relationship confirms that the Beer-Lambert law is obeyed within the tested concentration range.[10]

-

Calculation of Molar Extinction Coefficient: The molar extinction coefficient (ε) can be determined from the slope of the Beer-Lambert plot (slope = εb, where b is the path length, typically 1 cm). Alternatively, for a single measurement, ε can be calculated using the formula: ε = A / (bc).

Signaling Pathways and Logical Relationships

The change in the molar extinction coefficient of Methyl red is a direct consequence of the pH-dependent equilibrium between its protonated and deprotonated forms. This relationship can be visualized as a simple chemical signaling pathway where the concentration of hydrogen ions acts as the input signal, leading to a shift in the equilibrium and a corresponding change in the output, which is the observed color and absorption spectrum.

Caption: pH-dependent equilibrium of Methyl red.

The following workflow diagram illustrates the experimental procedure for determining the molar extinction coefficient.

Caption: Experimental workflow for ε determination.

Conclusion

The molar extinction coefficient of this compound is not a fixed value but is highly dependent on the pH of the medium. Understanding this relationship is crucial for its accurate use as a pH indicator and in other quantitative applications. By following a standardized experimental protocol, researchers can reliably determine the molar extinction coefficient under their specific experimental conditions, ensuring the accuracy and reproducibility of their results. This guide provides the foundational knowledge and practical steps for the successful determination and application of this important physicochemical parameter.

References

- 1. Methyl red - Wikipedia [en.wikipedia.org]

- 2. dawnscientific.com [dawnscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. gspchem.com [gspchem.com]

- 5. researchgate.net [researchgate.net]

- 6. UV-Vis Spectrum of Methyl Red | SIELC Technologies [sielc.com]

- 7. seas.upenn.edu [seas.upenn.edu]

- 8. Interaction between methyl red and cetyltrimethylammonium bromide under the influence of sodium polystyrene sulphonate in ethanol-water binary solvent systems: A spectrophotometric investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl Red - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. scispace.com [scispace.com]

CAS number and molecular weight of Methyl red hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Methyl Red hydrochloride is a versatile azo dye widely utilized in analytical chemistry, microbiology, and other biological sciences for precise pH indication and metabolic pathway determination. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Core Properties and Identification

This compound, the salt form of Methyl Red, is a dark red or violet crystalline powder. It is synthesized from Methyl red through a reaction with hydrochloric acid.[1] Its function as a pH indicator is attributed to the azo group (–N=N–) in its structure, which is responsible for the distinct color change in response to varying hydrogen ion concentrations.[1]

| Identifier | Value |

| CAS Number | 63451-28-5[1] |

| Molecular Formula | C₁₅H₁₆ClN₃O₂ |

| Molecular Weight | 305.76 g/mol [1] |

| Synonyms | 4-Dimethylaminoazobenzene-2′-carboxylic acid hydrochloride, Acid Red 2[1] |

| EC Number | 264-190-9[1] |

| PubChem CID | 113227 |

Physicochemical Data

The utility of this compound in various laboratory settings is dictated by its specific physicochemical properties.

| Property | Value |

| Appearance | Dark red or violet crystalline powder[2] |

| Melting Point | ~175 °C (with decomposition)[2] |

| pH Transition Range | 4.4 (red) – 6.2 (yellow)[1][3] |

| pKa | ~5.1[3] |

| Solubility | Weakly soluble in water and ethanol.[1] |

| UV-Vis Absorption (λmax) | Acidic solution (pH < 4.4): ~520-550 nm; Basic solution (pH > 6.2): ~425-460 nm[4][5] |

Experimental Protocols

A standard indicator solution is essential for reproducible results in both titrimetric and microbiological assays.

Methodology:

-

Weigh 0.1 g of this compound powder.

-

Dissolve the powder in 300 ml of 95% ethyl alcohol.

-

Add distilled water to bring the final volume to 500 ml.

-

Store the solution in a brown bottle at 4 to 8 °C. The solution is stable for up to one year.[6][7]

Methyl Red is an ideal indicator for titrations involving a strong acid and a weak base due to its pH transition range.

Methodology:

-

Preparation: Fill a burette with the titrant (e.g., a standardized strong acid). Place a precise volume of the analyte (the weak base) in an Erlenmeyer flask.

-

Indicator Addition: Add 2-3 drops of the prepared Methyl Red indicator solution to the analyte in the flask. The solution will turn yellow.

-

Titration: Slowly add the titrant from the burette to the flask while continuously swirling to ensure thorough mixing.

-

Endpoint Detection: The endpoint is reached when the solution exhibits a sharp color change from yellow to red. An intermediate orange color indicates the proximity of the endpoint.[8]

-

Volume Recording: Record the volume of titrant used to reach the endpoint. This volume is then used to calculate the concentration of the analyte.

References

- 1. dawnscientific.com [dawnscientific.com]

- 2. Methyl Red (MR) Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]

- 3. Methyl red - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. medicallabnotes.com [medicallabnotes.com]

- 8. gspchem.com [gspchem.com]

An In-depth Technical Guide to the Safe Handling of Methyl Red Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl Red Hydrochloride (CAS No. 63451-28-5), a synthetic azo dye commonly used as a pH indicator in laboratory settings. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a dark red or purple crystalline powder. While some safety data sheets (SDS) may contain conflicting information, a thorough review of available data indicates the following classifications.

GHS Classification

Globally Harmonized System (GHS) classifications for this substance can be inconsistent between suppliers. While some classify it as not hazardous, others suggest potential health risks. A conservative approach, based on the potential for azo dyes to metabolize into harmful aromatic amines, is recommended.

Carcinogenicity

There has been considerable confusion regarding the carcinogenic potential of Methyl Red. The International Agency for Research on Cancer (IARC) classifies Methyl Red in Group 3 , which means it is "not classifiable as to its carcinogenicity to humans."[1][2] This classification is based on inadequate evidence of carcinogenicity in animal studies and a lack of data in humans. Some older safety data sheets may incorrectly label it as a potential carcinogen.[3] This is likely due to the broader classification of some azo dyes that can cleave to form carcinogenic arylamines. However, current data does not support this classification for Methyl Red itself.

Health Effects

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.

-

Skin Contact: May cause slight skin irritation. Direct contact with open cuts or abraded skin should be avoided.[3]

-

Eye Contact: May cause eye irritation.[1]

-

Ingestion: While not classified as harmful by ingestion, it may cause gastrointestinal discomfort.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 63451-28-5 | [4][5][6][7][8] |

| Molecular Formula | C₁₅H₁₅N₃O₂ · HCl | [6][7] |

| Molecular Weight | 305.77 g/mol | [6] |

| Appearance | Dark red / purple / dark blue crystalline powder | [1][4] |

| Melting Point | 175 - 182 °C (decomposes) | [1][4][6] |

| Solubility | Insoluble in water | [4] |

| Odor | Odorless | [1][4] |

Exposure Controls and Personal Protection

Strict adherence to exposure control measures is essential when handling this compound powder.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when weighing or transferring the powder, to keep airborne concentrations to a minimum.[3]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

Handling and Storage

Safe Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Avoid dust formation. Use non-sparking tools for handling.

-

Wash hands thoroughly with soap and water after handling.[3]

-

Launder contaminated clothing separately before reuse.[3]

Storage Conditions

-

Store in a cool, dry, well-ventilated area.[3]

-

Keep containers tightly sealed to prevent moisture ingress.

-

Store in the original container, which should be clearly labeled.[3]

-

Protect containers from physical damage.[3]

Incompatible Materials

This compound is incompatible with strong oxidizing agents.[4] Contact with these materials should be avoided to prevent hazardous reactions. The following diagram illustrates chemical storage compatibility.

Accidental Release Measures and First Aid

Prompt and appropriate action is crucial in the event of a spill or exposure.

Spill Cleanup Protocol

In the event of a spill, follow the workflow below.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

-

Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1]

Toxicological Information

Detailed toxicological studies on this compound are limited.

| Toxicological Endpoint | Data | Reference |

| Acute Toxicity (LD50/LC50) | No data available. The toxicological properties have not been fully investigated. | [1][4] |

| Carcinogenicity (IARC) | Group 3: Not classifiable as to its carcinogenicity to humans. | [1][2] |

| Mutagenicity | Some studies suggest mutagenic effects in bacteria. | [1] |

Stability and Reactivity

-

Reactivity: Generally stable under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[5]

-

Hazardous Reactions: No hazardous reactions are expected under normal processing.

-

Conditions to Avoid: Avoid dust generation, excess heat, and ignition sources.

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways. Waste containers should be clearly labeled.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. All information is provided in good faith and is believed to be accurate as of the date of publication, but no warranty, express or implied, is made.

References

- 1. actylislab.com [actylislab.com]

- 2. Methyl Red - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. uwm.edu [uwm.edu]

- 6. Page loading... [wap.guidechem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. carlroth.com [carlroth.com]

Methodological & Application

Application Notes and Protocols: Preparation of Methyl Red Indicator Solution for Titration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl red is a synthetic azo dye commonly employed as a pH indicator in acid-base titrations.[1][2] Its distinct color change provides a sharp and easily identifiable endpoint, particularly in titrations involving strong acids and weak bases.[1] This document provides detailed protocols for the preparation of methyl red indicator solutions, along with relevant chemical data and a procedural workflow.

Methyl red operates within a pH range of 4.4 to 6.2.[1][2][3][4] In solutions with a pH below 4.4, the indicator is red, while in solutions with a pH above 6.2, it appears yellow.[1][3][4] The transition phase between these two pH values is characterized by an orange color.[1][3] The pKa of methyl red is approximately 5.1.[3]

Chemical and Physical Data

The following table summarizes the key properties of methyl red.

| Property | Value | Reference |

| Chemical Formula | C15H15N3O2 | [1] |

| Appearance | Dark red crystalline powder | [3][5][6] |

| pH Range | 4.4 - 6.2 | [1][2][3][4] |

| Color in Acidic Solution (pH < 4.4) | Red | [1][3][4] |

| Color in Basic Solution (pH > 6.2) | Yellow | [1][3][4] |

| pKa | 5.1 | [3] |

Experimental Protocols

Two common methods for preparing a methyl red indicator solution are provided below. The choice of protocol may depend on the specific requirements of the titration and the available reagents.

Protocol 1: Ethanolic Solution

This is a straightforward method for preparing a general-purpose methyl red indicator.

Materials and Equipment:

-

Methyl red powder

-

Ethanol (95% or absolute)

-

Distilled or deionized water

-

Volumetric flask (100 mL or 1000 mL)

-

Analytical balance

-

Beaker

-

Glass stirring rod

Procedure:

-

Weighing: Accurately weigh 1 gram of methyl red powder.

-

Dissolving: Transfer the powder to a beaker and add 500 mL of ethanol.[5][7] Stir with a glass rod until the methyl red is completely dissolved.

-

Dilution: Quantitatively transfer the solution to a 1000 mL volumetric flask.

-

Final Volume: Add distilled water to the flask to bring the final volume to 1000 mL.[5][7]

-

Mixing: Stopper the flask and invert it several times to ensure a homogenous solution.

-

Storage: Store the prepared indicator solution in a labeled, tightly sealed bottle, protected from light.

Protocol 2: Aqueous Solution with Sodium Hydroxide (B78521)

This method is particularly useful when a more aqueous-based indicator is preferred or to enhance the solubility of methyl red.

Materials and Equipment:

-

Methyl red powder

-

0.1 M Sodium hydroxide (NaOH) solution

-

Ethanol (95%)

-

Distilled or deionized water

-

100 mL Volumetric flask

-

Analytical balance

-

Pipette

-

Beaker

-

Warming plate (optional)

Procedure:

-

Weighing: Accurately weigh 50 mg of methyl red powder.[6][8]

-

Initial Dissolution: In a beaker, combine the methyl red with 1.86 mL of 0.1 M sodium hydroxide solution and 50 mL of 95% ethanol.[6][8] Gentle warming may be applied to aid dissolution.[6]

-

Transfer: Once the methyl red is dissolved, transfer the solution to a 100 mL volumetric flask.

-

Final Volume: Dilute the solution to the 100 mL mark with distilled water.[6][8]

-

Mixing: Stopper the flask and mix thoroughly.

-

Storage: Store in a labeled, sealed container away from light.

Summary of Preparation Protocols

| Parameter | Protocol 1 (Ethanolic) | Protocol 2 (Aqueous with NaOH) |

| Methyl Red | 1 g | 50 mg |

| Ethanol (95%) | 500 mL | 50 mL |

| 0.1 M NaOH | - | 1.86 mL |

| Final Volume | 1000 mL | 100 mL |

Experimental Workflow

The following diagram illustrates the general workflow for preparing a methyl red indicator solution.

Caption: General workflow for preparing methyl red indicator solution.

Conclusion

The preparation of methyl red indicator solution is a fundamental procedure in analytical chemistry. The choice of protocol can be adapted based on the specific application and available resources. Proper preparation and storage are crucial for ensuring the accuracy and reliability of titrimetric analyses. It is recommended to perform a sensitivity test on the prepared indicator to confirm its performance.[8][9]

References

- 1. gspchem.com [gspchem.com]

- 2. chemicals.co.uk [chemicals.co.uk]

- 3. Methyl red - Wikipedia [en.wikipedia.org]

- 4. ck12.org [ck12.org]

- 5. homework.study.com [homework.study.com]

- 6. Chrominfo: Preparation of methyl red indicator solution [chrominfo.blogspot.com]

- 7. globalspec.com [globalspec.com]

- 8. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 9. Methyl Red Solution [drugfuture.com]

Application Notes and Protocols: Methyl Red (MR) Test for Bacterial Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Methyl Red (MR) test is a crucial biochemical assay used for the differentiation of bacteria, particularly within the Enterobacteriaceae family.[1] This test identifies microorganisms capable of performing mixed acid fermentation of glucose, a key metabolic pathway.[2][3] In this process, glucose is fermented to produce a variety of stable acidic end products, including lactic acid, acetic acid, succinic acid, and formic acid.[3][4][5][6] The accumulation of these acids results in a significant decrease in the pH of the culture medium.[3] The MR test, in conjunction with the Voges-Proskauer (VP), indole, and citrate (B86180) utilization tests (collectively known as the IMViC tests), serves as a cornerstone for the preliminary identification of enteric bacteria.[1]

Principle of the Methyl Red Test

The principle of the MR test lies in the detection of a low pH resulting from the production of stable acids during glucose fermentation.[2][7] All members of the Enterobacteriaceae ferment glucose to pyruvic acid.[2] However, they diverge in the subsequent metabolic pathways. MR-positive organisms utilize the mixed acid pathway, leading to the accumulation of a high concentration of acidic end products.[2][4][8] This overcomes the buffering capacity of the dipotassium (B57713) phosphate (B84403) in the MR-VP broth, causing the pH to drop to 4.4 or below.[2][3][9]

Conversely, MR-negative organisms employ the butanediol (B1596017) pathway, where the initial acidic products are further metabolized to neutral end products like acetoin (B143602) and 2,3-butanediol.[7][10] This results in a less acidic environment, with a final pH of 6.0 or higher.[2][10] The pH indicator, methyl red, is added to the culture after a suitable incubation period. Methyl red is red at a pH of 4.4 or below and yellow at a pH of 6.2.[2] An intermediate orange color may indicate a weakly positive result or inconclusive test.[8]

Experimental Protocol

Materials

-

Media: MR-VP Broth (also known as Glucose Phosphate Broth). The typical composition per liter of distilled water is:

-

Reagent: Methyl Red Solution. A common formulation is:

-

Equipment:

Procedure

-

Inoculation: Using a sterile inoculating loop or needle, lightly inoculate a tube of MR-VP broth with a pure culture of the test organism, typically from an 18-24 hour old culture.[8][7]

-

Incubation: Incubate the inoculated broth aerobically at 35-37°C for a minimum of 48 hours.[2][7] For some organisms, a longer incubation period of up to 5 days may be necessary.[7] It is crucial not to read the test before 48 hours, as some organisms may initially produce acids, leading to a false-positive result, before they have had sufficient time to metabolize these acids into neutral end products.[2]

-

Aliquot Preparation: After incubation, aseptically transfer approximately 1 ml of the broth to a clean, separate test tube.[8][7]

-

Addition of Indicator: Add 5-6 drops of the Methyl Red reagent to the aliquot.[2]

-

Observation: Observe for an immediate color change on the surface of the medium.[7]

Data Presentation: Interpretation of Results

The results of the Methyl Red test are interpreted based on the color change observed after the addition of the methyl red indicator.

| Result | Observation | pH | Interpretation | Example Organisms |

| Positive | Bright red color develops immediately | ≤ 4.4 | The organism performs mixed acid fermentation, producing stable acidic end products. | Escherichia coli, Yersinia spp.[3][8] |

| Negative | Yellow color | ≥ 6.2 | The organism does not produce stable acidic end products from glucose fermentation; it may utilize the butanediol pathway. | Enterobacter aerogenes, Klebsiella pneumoniae[3][8] |

| Weak Positive/ Inconclusive | Orange color | Between 4.4 and 6.2 | The result is inconclusive. It is recommended to re-incubate the remaining broth for an additional 2-3 days and repeat the test.[8] | - |

Quality Control: It is essential to run the test with known positive and negative control organisms to ensure the validity of the results.

-

Positive Control: Escherichia coli (ATCC 25922)

-

Negative Control: Klebsiella pneumoniae (ATCC 13883)

Signaling Pathways and Experimental Workflows

Biochemical Pathway of Mixed Acid Fermentation

Caption: Mixed acid fermentation pathway of glucose.

Experimental Workflow for the Methyl Red Test

Caption: Experimental workflow of the Methyl Red test.

Limitations

-

The Methyl Red test should not be interpreted before 48 hours of incubation, as some organisms may yield a false-positive result initially.[2]

-

If the result is inconclusive (orange), the broth should be incubated for up to four more days and the test repeated.[8]

-

The MR-VP testing should be used in conjunction with other biochemical tests for a definitive identification of the bacterial species.[2]

Conclusion

The Methyl Red test is a simple, yet powerful tool in the arsenal (B13267) of microbiologists for the differentiation of bacteria based on their fermentative metabolism. A thorough understanding of the underlying principles and strict adherence to the experimental protocol are paramount for obtaining accurate and reproducible results, which are critical in research, diagnostics, and drug development.

References

- 1. Methyl Red and Voges-Proskauer Test Protocols | ASM.org [asm.org]

- 2. microbenotes.com [microbenotes.com]

- 3. Methyl Red Test Definition, Purpose & Results - Lesson | Study.com [study.com]

- 4. Mixed acid fermentation - Wikipedia [en.wikipedia.org]

- 5. biologyreader.com [biologyreader.com]

- 6. Mixed Acid Fermentation: Types and Products • Microbe Online [microbeonline.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. exodocientifica.com.br [exodocientifica.com.br]

- 11. himedialabs.com [himedialabs.com]

- 12. scribd.com [scribd.com]

Application of Methyl Red in Strong Acid-Weak Base Titrations: A Detailed Guide for Researchers

Abstract

This document provides comprehensive application notes and detailed protocols for the utilization of methyl red as an indicator in the titration of a strong acid with a weak base. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It outlines the chemical principles, experimental procedures, and data analysis associated with this classic analytical technique. Included are detailed methodologies, quantitative data presented in tabular format, and visual diagrams to elucidate the chemical mechanisms and experimental workflows.

Introduction

Acid-base titrations are a fundamental analytical method for determining the concentration of an unknown acidic or basic solution.[1] The choice of a suitable indicator is paramount for the accurate determination of the equivalence point, where the moles of the titrant chemically react completely with the moles of the analyte. In the specific case of a strong acid-weak base titration, the equivalence point occurs at a pH below 7 due to the formation of the conjugate acid of the weak base.[2][3]

Methyl red, an azo dye with the chemical formula C₁₅H₁₅N₃O₂, serves as an excellent indicator for this type of titration.[4] Its pH transition range of 4.4 to 6.2, where it changes color from red to yellow, effectively brackets the acidic equivalence point of a typical strong acid-weak base reaction.[3][4] This sharp and distinct color change provides a clear visual endpoint for the titration.[4]

Chemical Principles

The color change of methyl red is attributed to a structural transformation of the molecule in response to varying hydrogen ion concentrations. In acidic solutions (pH < 4.4), methyl red exists in its protonated, red-colored form. As the solution becomes less acidic and the pH increases, it deprotonates to its yellow-colored form (pH > 6.2).[3][4] The equilibrium for this transition is centered around its pKa of approximately 5.1.

Caption: Chemical equilibrium of Methyl Red indicator.

Quantitative Data

The following table presents sample data from the titration of 25.0 mL of 0.1 M ammonia (B1221849) (NH₃), a weak base, with 0.1 M hydrochloric acid (HCl), a strong acid. The pH at the equivalence point is expected to be in the acidic range, making methyl red a suitable indicator.

| Volume of 0.1 M HCl Added (mL) | pH |

| 0.0 | 11.13 |

| 5.0 | 9.85 |

| 10.0 | 9.45 |

| 15.0 | 9.08 |

| 20.0 | 8.65 |

| 24.0 | 7.95 |

| 25.0 | 5.28 |

| 26.0 | 2.70 |

| 30.0 | 2.00 |

| 40.0 | 1.52 |

| 50.0 | 1.30 |

Note: This data is representative of a typical titration curve for a strong acid and a weak base.

Experimental Protocols

This section details the necessary preparations and the step-by-step procedure for performing a strong acid-weak base titration using methyl red.

Reagent Preparation

4.1.1. Preparation of 0.1 M Hydrochloric Acid (HCl) Solution

-

To prepare a 1 L solution of 0.1 M HCl, add approximately 8.3 mL of concentrated HCl (typically around 37% or 12.1 M) to about 500 mL of deionized water in a 1 L volumetric flask.

-

Dilute the solution to the 1 L mark with deionized water.

-

Stopper the flask and invert it several times to ensure thorough mixing.

-

Standardize the prepared HCl solution against a primary standard, such as anhydrous sodium carbonate (Na₂CO₃), to determine its exact concentration.

4.1.2. Preparation of 0.1 M Ammonia (NH₃) Solution

-

To prepare a 1 L solution of 0.1 M NH₃, carefully measure approximately 6.7 mL of concentrated ammonia solution (typically around 28-30% or 14.8 M) and add it to a 1 L volumetric flask containing about 500 mL of deionized water.

-

Dilute the solution to the 1 L mark with deionized water.

-

Stopper the flask and mix the solution thoroughly by inverting the flask multiple times.

4.1.3. Preparation of Methyl Red Indicator Solution

-

Dissolve 0.1 g of methyl red powder in 60 mL of ethanol.

-

Add 40 mL of deionized water to the solution.

-

Stir until the methyl red is completely dissolved. Store the solution in a labeled dropper bottle.

Titration Procedure

Caption: Experimental workflow for a strong acid-weak base titration.

-

Preparation of the Analyte: Accurately pipette a known volume (e.g., 25.0 mL) of the weak base solution (e.g., 0.1 M NH₃) into a clean Erlenmeyer flask.

-

Addition of Indicator: Add 2-3 drops of the prepared methyl red indicator solution to the Erlenmeyer flask. The solution should turn yellow.

-

Preparation of the Titrant: Rinse a clean burette with a small amount of the standardized strong acid solution (e.g., 0.1 M HCl) and then fill the burette with the acid. Ensure that the tip of the burette is free of air bubbles.

-

Initial Reading: Record the initial volume of the strong acid in the burette to two decimal places.

-

Titration: Slowly add the strong acid from the burette into the Erlenmeyer flask while continuously swirling the flask to ensure thorough mixing.

-

Endpoint Determination: As the equivalence point is approached, the yellow color will start to show flashes of red upon the addition of the acid. At this stage, add the acid drop by drop. The endpoint is reached when a single drop of the acid causes a permanent color change from yellow to orange-red.

-

Final Reading: Record the final volume of the strong acid in the burette to two decimal places.

-

Repeat: Repeat the titration at least two more times to ensure the results are concordant (within ±0.1 mL).

Calculation of Results

The concentration of the weak base can be calculated using the following formula, based on the stoichiometry of the reaction (in this case, a 1:1 molar ratio for HCl and NH₃):

M_base × V_base = M_acid × V_acid

Where:

-

M_base = Molarity of the weak base (unknown)

-

V_base = Volume of the weak base used (e.g., 25.0 mL)

-

M_acid = Molarity of the standardized strong acid

-

V_acid = Volume of the strong acid used at the equivalence point (final volume - initial volume)

Conclusion

Methyl red is a highly effective and appropriate indicator for strong acid-weak base titrations. Its distinct color change within a pH range that aligns with the acidic equivalence point of such reactions allows for accurate and reliable determination of the endpoint. The protocols and data presented in this document provide a solid framework for researchers and scientists to successfully employ this fundamental analytical technique in their work.

References

Application Notes: MR-VP Broth for Microbial Differentiation

Introduction

The Methyl Red-Voges Proskauer (MR-VP) broth is a dual-purpose medium used in microbiology to differentiate bacteria, particularly members of the Enterobacteriaceae family, based on their patterns of glucose metabolism.[1][2] This differentiation is crucial for the identification of enteric Gram-negative bacilli.[3][4] The tests are based on detecting the end products of glucose fermentation. All members of the Enterobacteriaceae ferment glucose to pyruvic acid, but the subsequent metabolic pathways vary among different species.[5] The MR and VP tests are typically performed together from the same inoculated broth, as an organism is generally positive for one test and negative for the other.[6]

Principle of the Tests

The MR-VP tests distinguish between two major fermentation pathways: mixed acid fermentation and butylene glycol fermentation.

-

Methyl Red (MR) Test: This test detects organisms that perform mixed acid fermentation.[7][8] These bacteria ferment glucose to produce large amounts of stable acids such as lactic, acetic, and formic acid.[5][6][9] The substantial acid production overcomes the buffering capacity of the dipotassium (B57713) phosphate (B84403) in the medium, causing a significant drop in pH to 4.4 or below.[1][7] The addition of the methyl red pH indicator, which is red at pH below 4.4 and yellow above pH 6.2, allows for the visualization of this acidic environment.[5][8][9]

-

Voges-Proskauer (VP) Test: This test identifies organisms that utilize the butylene glycol pathway for glucose fermentation.[10] The key intermediate product in this pathway is acetoin (B143602) (also known as acetylmethylcarbinol), a neutral compound.[6][10][11] In the presence of atmospheric oxygen and a strong base (40% KOH), acetoin is oxidized to diacetyl.[10][11] The diacetyl then reacts with guanidine (B92328) components in the peptone, and this reaction is catalyzed and intensified by α-naphthol to produce a characteristic pink-red color.[10][11]

Protocols and Methodologies

MR-VP Broth and Reagent Preparation

This section details the preparation of the MR-VP broth and the necessary reagents for the MR and VP tests.

Table 1: MR-VP Broth Composition

| Component | Concentration (g/L) | Purpose |

|---|---|---|

| Buffered Peptone | 7.0 | Provides essential nutrients (nitrogen, carbon) and contains guanidine for the VP test.[1][10][11] |

| Dextrose (Glucose) | 5.0 | Fermentable carbohydrate source.[1][10][12] |

| Dipotassium Phosphate | 5.0 | Acts as a pH buffer.[1][11] |

| Final pH | 6.9 ± 0.2 at 25°C | |

Protocol for MR-VP Broth Preparation:

-

Suspend 17 grams of MR-VP broth powder in 1000 mL of distilled water.[1]

-

Heat the mixture gently, if necessary, to ensure complete dissolution of the powder.[1]

-

Dispense 5-10 mL of the medium into test tubes.[10]

-

Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[1][10]

-

Allow the broth to cool to room temperature before use.

Table 2: Reagent Preparation

| Reagent | Formulation | Storage & Stability |

|---|---|---|

| Methyl Red Indicator | Dissolve 0.1 g of methyl red in 300 mL of 95% ethyl alcohol. Add distilled water to make a final volume of 500 mL.[13][14] | Store at 4-8°C. Stable for one year.[13][14] |

| Barritt's Reagent A (VP Reagent I) | 5% (w/v) α-naphthol in absolute ethanol (B145695) (5 g in 100 mL).[11][14] | Store at 4-8°C in the dark. Shelf life is 2-3 weeks.[11] |

| Barritt's Reagent B (VP Reagent II) | 40% (w/v) Potassium Hydroxide (KOH) in distilled water (40 g in 100 mL).[11][14] | Store at 4-8°C. Can be stored for up to 3 weeks.[10] |

Experimental Workflow

The following protocol outlines the inoculation and incubation steps common to both MR and VP tests.

Protocol for Inoculation and Incubation:

-

Using a sterile inoculating loop, pick a well-isolated colony from an 18-24 hour pure culture.[10][14]

-

Inoculate a tube of MR-VP broth with a light inoculum. A heavy inoculum may lead to invalid results.[9][14]

-

Incubate the tube aerobically at 35-37°C for a minimum of 48 hours.[5][14] Some protocols may require incubation for up to 5 days for the MR test.[9]

-

After incubation, aseptically transfer approximately half of the broth to a new sterile test tube for the VP test, leaving the remaining broth for the MR test.[14][15]

Methyl Red (MR) Test Protocol

This test identifies the production of stable mixed acids during glucose fermentation.

Protocol for MR Test:

-

To the remaining aliquot of incubated MR-VP broth (approx. 2.5 mL), add 5 drops of Methyl Red indicator solution.[14]

Table 3: Interpretation of Methyl Red (MR) Test Results

| Observation | Interpretation | Biochemical Basis | Example Organisms |

|---|---|---|---|

| Bright Red Color | Positive (+) | The organism produces a high concentration of stable acids, lowering the medium pH to ≤ 4.4.[7][9] | Escherichia coli[14] |

| Yellow Color | Negative (-) | Insufficient acid is produced to lower the pH. The pH remains at or above 6.0.[1][7] | Enterobacter aerogenes, Klebsiella pneumoniae[7][14] |

| Orange Color | Inconclusive/Negative | Intermediate acid production. This is not considered a positive result.[7][16] Re-incubation for up to 5 days may be necessary.[16] | - |

Voges-Proskauer (VP) Test Protocol

This test identifies organisms that produce acetoin from glucose fermentation.

Protocol for VP Test (Barritt's Method):

-

To the aliquot of broth set aside for the VP test (approx. 1-2 mL), add 6 drops of Barritt's Reagent A (5% α-naphthol).[10][17]

-

Mix the tube well to aerate.[17]

-

Add 2 drops of Barritt's Reagent B (40% KOH). Note: Reagents must be added in the correct order.[10][11][17]

-

Shake the tube gently for 30-60 seconds to expose the medium to atmospheric oxygen, which is necessary for the oxidation of acetoin.[3][14]

-

Allow the tube to stand and observe for color development within 30 minutes.[10][18] Reading after 1 hour may lead to false-positive results due to the reagents reacting with each other.[11]

Table 4: Interpretation of Voges-Proskauer (VP) Test Results

| Observation | Interpretation | Biochemical Basis | Example Organisms |

|---|---|---|---|

| Pink-Red Color | Positive (+) | The organism produces acetoin, which is oxidized to diacetyl, forming a red complex.[10][18] | Enterobacter aerogenes, Klebsiella pneumoniae[10][14] |

| No Color Change or Copper/Brown Color | Negative (-) | Acetoin is not produced. A copper-like color can result from the reagents reacting with each other and should be interpreted as negative.[10][11] | Escherichia coli[14] |

Quality Control

For reliable results, it is essential to run quality control tests using organisms with known MR and VP reactions.

Table 5: Quality Control Organisms

| Organism | ATCC Number | Expected MR Result | Expected VP Result |

|---|---|---|---|

| Escherichia coli | 25922 | Positive (+) Red | Negative (-) No change |

| Enterobacter aerogenes (now Klebsiella aerogenes) | 13048 | Negative (-) Yellow | Positive (+) Red |

| Klebsiella pneumoniae | 13883 | Negative (-) Yellow | Positive (+) Red |

Data sourced from multiple references including[4][6][10].

References

- 1. exodocientifica.com.br [exodocientifica.com.br]

- 2. oxalisdiagnostics.com [oxalisdiagnostics.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. microbenotes.com [microbenotes.com]

- 6. microrao.com [microrao.com]

- 7. Methyl Red (MR) Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]

- 8. Methyl red (MR) test: objective, principle, procedure and result - Online Biology Notes [onlinebiologynotes.com]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. microbenotes.com [microbenotes.com]

- 11. Voges Proskauer (VP) Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 12. himedialabs.com [himedialabs.com]

- 13. scribd.com [scribd.com]

- 14. asm.org [asm.org]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. medicallabnotes.com [medicallabnotes.com]

- 17. microbiologyinfo.com [microbiologyinfo.com]

- 18. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Methyl Red in Non-Aqueous Titrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-aqueous titrations are a critical analytical technique for the quantification of substances that are either insoluble in water or are too weakly acidic or basic to provide a sharp endpoint in aqueous solutions.[1][2] The use of non-aqueous solvents can enhance the acidic or basic properties of analytes, enabling their accurate determination.[3] Methyl red is a versatile azo dye that functions as an effective indicator in various non-aqueous titration systems. Its distinct color change provides a clear visual endpoint for the determination of a range of organic compounds, particularly in pharmaceutical analysis.[1][4][5]

Methyl red is chemically known as 2-(N,N-dimethyl-4-aminophenyl) azobenzenecarboxylic acid.[6][7] In aqueous solutions, it exhibits a color change from red in acidic conditions (pH < 4.4) to yellow in basic conditions (pH > 6.2), with an orange transition zone in between.[6][7][8][9] This behavior is due to a structural change in the molecule with varying proton concentrations.[7] While its properties in water are well-documented, its application in non-aqueous media requires specific consideration of the solvent system and the analyte.

Principle of Methyl Red in Non-Aqueous Titrations

The Brønsted-Lowry acid-base theory, which defines acids as proton donors and bases as proton acceptors, is equally applicable to non-aqueous systems.[1][4] The choice of a non-aqueous solvent is crucial as it can significantly alter the strength of an acidic or basic analyte. Solvents are broadly classified based on their interaction with protons:

-

Aprotic Solvents: These are neutral, chemically inert solvents with low dielectric constants, such as benzene, toluene, and carbon tetrachloride.[4] They do not readily donate or accept protons. The free acid form of methyl red is recommended for use in aprotic solvents.[10]

-

Protophilic Solvents: These are basic solvents that readily accept protons, such as pyridine (B92270) and dimethylformamide (DMF).[4]

-

Protogenic Solvents: These are acidic solvents that readily donate protons, such as glacial acetic acid and formic acid.[9]

-

Amphiprotic Solvents: These solvents can both donate and accept protons, such as alcohols. The sodium salt of methyl red is suitable for titrations in amphiprotic solvents.[10]

In non-aqueous titrations of weak bases, an acidic solvent like glacial acetic acid can enhance the basicity of the analyte, leading to a sharper endpoint.[3] Conversely, for the titration of weak acids, a basic solvent can enhance their acidity. Methyl red's color transition in these systems provides a visual indication of the equivalence point.

Applications of Methyl Red in Non-Aqueous Titrations

Methyl red is particularly useful for the titration of weak bases with a strong acid titrant, such as perchloric acid in a non-aqueous solvent.[4] Common applications include the determination of amines and their salts, amino acids, and various pharmaceutical compounds.[2][11]

Quantitative Data Summary

| Indicator | Preparation | Solvent for Indicator | Typical Titration | Color Change (Basic to Acidic) | Reference |

| Methyl Red | 0.2% w/v solution | Dioxane | Titration of weak bases | Yellow to Red | [1][4][5] |

| Methyl Red | 0.1% w/v solution | Anhydrous Methanol | Titration of weak bases | Yellow to Red | [4] |

| Methyl Red | 0.1 g in 100 mL of methanol | Methanol | Titration of amines | Not specified | [2] |

Experimental Protocols

Below are detailed protocols for the preparation of reagents and the execution of non-aqueous titrations using methyl red as an indicator.

Protocol 1: Preparation of 0.1 N Perchloric Acid Titrant

Materials:

-

Perchloric acid (HClO₄), 70-72%

-

Glacial acetic acid (CH₃COOH)

-

Acetic anhydride (B1165640) ((CH₃CO)₂O)

Procedure:

-

In a suitable container, cautiously mix 8.5 mL of 70-72% perchloric acid with 500 mL of glacial acetic acid while stirring.[11]

-

Slowly add 25 mL of acetic anhydride to the solution.[11] Caution: The reaction between perchloric acid and acetic anhydride can be explosive if not handled correctly. Ensure the perchloric acid is well diluted with glacial acetic acid before adding acetic anhydride.[4][5]

-

Dilute the solution to 1000 mL with glacial acetic acid.[11]

-

Allow the solution to stand for at least 24 hours to allow the acetic anhydride to react with any residual water.[5][11]

Protocol 2: Standardization of 0.1 N Perchloric Acid

Materials:

-

Potassium hydrogen phthalate (B1215562) (KHP), primary standard grade

-

Glacial acetic acid

-

Crystal violet indicator (0.5% w/v in glacial acetic acid) or Methyl Red indicator

Procedure using Crystal Violet:

-

Accurately weigh approximately 0.7 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.[11]

-

Add a few drops of crystal violet indicator. The solution will appear violet.[1][11]

-

Titrate with the prepared 0.1 N perchloric acid solution until the color changes to a turquoise or bluish-green endpoint.[11]

-

Perform a blank titration using 50 mL of glacial acetic acid and the indicator, and subtract the blank volume from the titration volume.[11]

-

Calculate the normality of the perchloric acid solution. Each mL of 0.1 N HClO₄ is equivalent to 0.020414 g of potassium acid phthalate.[4]

Protocol 3: Titration of a Weak Base (e.g., Amine) using Methyl Red

Materials:

-

Amine sample (e.g., an aromatic or aliphatic amine)

-

Dioxane or ethyl ether

-

Standardized 0.1 N perchloric acid in dioxane

-

Methyl red indicator solution (0.1 g in 100 mL of methanol)[2]

Procedure:

-

Accurately weigh a sample containing 2 to 4 milliequivalents of the amine and dissolve it in 25 to 50 mL of either dioxane or ethyl ether.[2]

-

Add two drops of methyl red indicator solution.[2]

-

Titrate the solution with the standardized 0.1 N perchloric acid in dioxane.

-

The endpoint is reached when the color of the solution changes from yellow to red.[1][4]

-

A back-titration method can also be employed where a known excess of perchloric acid is added, and the excess is then titrated with a standard solution of a weak base like diphenylguanidine.[2]

Visualizations

Logical Flow for Selecting a Non-Aqueous Titration System

Caption: Decision workflow for non-aqueous titration.

Experimental Workflow for Non-Aqueous Titration of a Weak Base

Caption: Workflow for weak base non-aqueous titration.

Conclusion

Methyl red is a valuable indicator for non-aqueous acid-base titrations, offering a simple and accurate method for the determination of weakly basic organic compounds. The success of the titration is highly dependent on the appropriate selection of the non-aqueous solvent system to enhance the reactivity of the analyte. The protocols provided herein offer a foundation for the application of methyl red in this important analytical technique.

References

- 1. copbela.org [copbela.org]

- 2. info.gfschemicals.com [info.gfschemicals.com]

- 3. mt.com [mt.com]

- 4. nsdl.niscpr.res.in [nsdl.niscpr.res.in]

- 5. hnsgroupofcolleges.org [hnsgroupofcolleges.org]

- 6. chemicals.co.uk [chemicals.co.uk]

- 7. Methyl red - Wikipedia [en.wikipedia.org]

- 8. gspchem.com [gspchem.com]

- 9. Methyl red - Sciencemadness Wiki [sciencemadness.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Non-aq. Titration.pdf [slideshare.net]

Application Notes and Protocols for the Use of Methyl Red in Determining Mixed acid Fermentation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Methyl Red (MR) test to identify bacteria capable of mixed acid fermentation. This biochemical test is a cornerstone in the differentiation of enteric bacteria and holds relevance in various research, clinical, and industrial settings.

Introduction